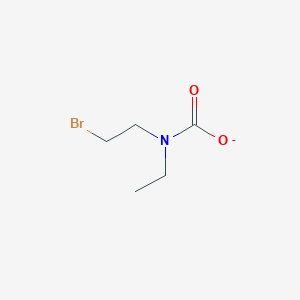

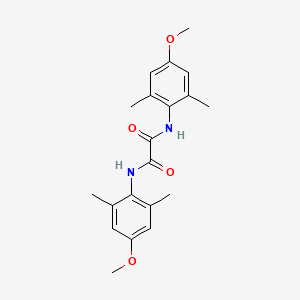

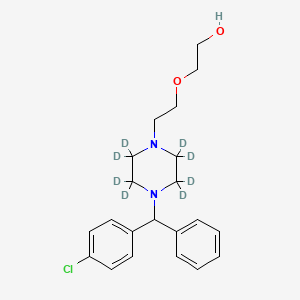

![molecular formula C8H9FN3Na4O12P3S B12291359 Tetrasodium;[[[5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12291359.png)

Tetrasodium;[[[5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fosfato de tetrasodium;[[[5-(4-amino-5-fluoro-2-oxopirimidin-1-il)-1,3-oxatiolan-2-il]metoxi-oxidofosforil]oxi-oxidofosforil] es un complejo compuesto orgánico con aplicaciones significativas en diversos campos. Este compuesto se caracteriza por su estructura única, que incluye un anillo de pirimidina, un anillo de oxatiolana y múltiples grupos fosfato. Es conocido por su potencial uso en terapias antivirales y otras aplicaciones biomédicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Fosfato de tetrasodium;[[[5-(4-amino-5-fluoro-2-oxopirimidin-1-il)-1,3-oxatiolan-2-il]metoxi-oxidofosforil]oxi-oxidofosforil] implica múltiples pasos. El paso inicial normalmente incluye la formación del anillo de oxatiolana, seguido de la introducción del anillo de pirimidina. Los pasos finales implican la adición de grupos fosfato bajo condiciones controladas. Los reactivos comunes utilizados en estas reacciones incluyen borohidruro de sodio, metanol y varios donadores de fosfato .

Métodos de producción industrial

La producción industrial de este compuesto a menudo implica síntesis a gran escala utilizando reactores automatizados. El proceso está optimizado para un alto rendimiento y pureza, con un control estricto sobre las condiciones de reacción, como la temperatura, el pH y el tiempo de reacción. El uso de técnicas de purificación avanzadas, como la cromatografía, garantiza la eliminación de impurezas y subproductos .

Análisis De Reacciones Químicas

Tipos de reacciones

Fosfato de tetrasodium;[[[5-(4-amino-5-fluoro-2-oxopirimidin-1-il)-1,3-oxatiolan-2-il]metoxi-oxidofosforil]oxi-oxidofosforil] experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción normalmente implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno.

Reducción: Las reacciones de reducción implican la ganancia de electrones o hidrógeno, comúnmente utilizando agentes reductores como el borohidruro de sodio.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios catalizadores. Las condiciones de reacción como la temperatura, el pH y la elección del solvente juegan un papel crucial en la determinación de la vía de reacción y el rendimiento .

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

Fosfato de tetrasodium;[[[5-(4-amino-5-fluoro-2-oxopirimidin-1-il)-1,3-oxatiolan-2-il]metoxi-oxidofosforil]oxi-oxidofosforil] tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como reactivo en diversas reacciones químicas y procesos de síntesis.

Biología: Se emplea en estudios relacionados con procesos celulares y biología molecular.

Medicina: Se investiga por sus posibles propiedades antivirales, particularmente contra el VIH y el VHB.

Industria: Se utiliza en la producción de productos farmacéuticos y otros productos químicos

Mecanismo De Acción

El mecanismo de acción de Fosfato de tetrasodium;[[[5-(4-amino-5-fluoro-2-oxopirimidin-1-il)-1,3-oxatiolan-2-il]metoxi-oxidofosforil]oxi-oxidofosforil] implica su interacción con objetivos moleculares específicos. Se sabe que inhibe la actividad de la transcriptasa inversa, una enzima crucial para la replicación de ciertos virus. Esta inhibición previene la síntesis de ADN viral, bloqueando así el proceso de replicación .

Comparación Con Compuestos Similares

Compuestos similares

Emtricitabina: Un análogo de nucleósido utilizado como agente antiviral.

Lamivudina: Otro análogo de nucleósido con propiedades antivirales similares.

Singularidad

Fosfato de tetrasodium;[[[5-(4-amino-5-fluoro-2-oxopirimidin-1-il)-1,3-oxatiolan-2-il]metoxi-oxidofosforil]oxi-oxidofosforil] es único debido a sus características estructurales específicas, que confieren propiedades químicas y biológicas distintas. Sus múltiples grupos fosfato y la presencia de anillos de pirimidina y oxatiolana lo convierten en un compuesto versátil con diversas aplicaciones .

Propiedades

IUPAC Name |

tetrasodium;[[[5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13FN3O12P3S.4Na/c9-4-1-12(8(13)11-7(4)10)5-3-28-6(22-5)2-21-26(17,18)24-27(19,20)23-25(14,15)16;;;;/h1,5-6H,2-3H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16);;;;/q;4*+1/p-4 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCVKFWKKXBGTF-UHFFFAOYSA-J |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=C(C(=NC2=O)N)F.[Na+].[Na+].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN3Na4O12P3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(7-Bromoquinolin-2-yl)oxyphenoxy]propanoic acid](/img/structure/B12291289.png)

![(2E)-3-octadecyl-2-[(E)-3-(3-octadecyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;perchlorate](/img/structure/B12291316.png)

![2-[2-[4-[(Z)-3,3,3-trifluoro-1,2-diphenylprop-1-enyl]phenoxy]ethylamino]ethanol](/img/structure/B12291341.png)

![1-[(4-Chlorophenyl)sulfonyl]-2-naphthaldehyde](/img/structure/B12291348.png)